6-TET phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

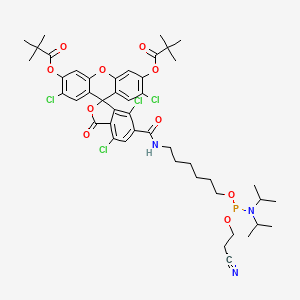

Molecular Formula |

C46H54Cl4N3O10P |

|---|---|

Molecular Weight |

981.7 g/mol |

IUPAC Name |

[2',4,7,7'-tetrachloro-6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C46H54Cl4N3O10P/c1-25(2)53(26(3)4)64(59-19-15-16-51)58-18-14-12-11-13-17-52-40(54)27-20-32(49)37-38(39(27)50)46(63-41(37)55)28-21-30(47)35(61-42(56)44(5,6)7)23-33(28)60-34-24-36(31(48)22-29(34)46)62-43(57)45(8,9)10/h20-26H,11-15,17-19H2,1-10H3,(H,52,54) |

InChI Key |

RKVIHIDUTMZQEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC(=C2C(=C1Cl)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)Cl)OC2=O)Cl)OCCC#N |

Origin of Product |

United States |

Foundational & Exploratory

6-TET Phosphoramidite: A Technical Guide for Fluorescent Oligonucleotide Labeling in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and diagnostics, the precise detection and quantification of nucleic acids are paramount. Fluorescently labeled oligonucleotides serve as indispensable tools in a myriad of applications, from quantitative PCR (qPCR) to fragment analysis. 6-TET phosphoramidite (B1245037), a derivative of tetrachlorofluorescein (B1293599), is a key reagent for the incorporation of a green-fluorescent dye into synthetic oligonucleotides. This technical guide provides an in-depth overview of 6-TET phosphoramidite, its properties, and its applications, with a focus on quantitative data and detailed experimental protocols to empower researchers in their laboratory workflows.

Core Properties of this compound

This compound is utilized in solid-phase DNA synthesis to covalently attach the tetrachlorofluorescein (TET) fluorophore to the 5'-end of an oligonucleotide. The key chemical and spectral properties of 6-TET are summarized below, providing a foundation for its use in fluorescence-based assays.

| Property | Value | Reference |

| Chemical Formula | C46H54Cl4N3O10P | [1] |

| Molecular Weight | 981.72 g/mol | [1] |

| Excitation Maximum (λex) | 521 nm | [1] |

| Emission Maximum (λem) | 536 nm | [1] |

| Molar Extinction Coefficient (ε) | 76,000 L·mol⁻¹·cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.191 | [1] |

| Recommended Quencher | Black Hole Quencher® 1 (BHQ®-1) |

Comparative Analysis of Common Fluorescent Dyes

The selection of a fluorescent dye is critical for the sensitivity and specificity of an assay. TET is often used in multiplex assays alongside other dyes such as 6-carboxyfluorescein (B556484) (FAM) and hexachlorofluorescein (HEX). The following table provides a comparative overview of their spectral properties.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher | Key Features |

| 6-FAM | 495 | 520 | BHQ-1 | High quantum yield, bright signal. |

| TET | 521 | 536 | BHQ-1 | Spectrally distinct from FAM, suitable for multiplexing.[2] |

| HEX | 535 | 556 | BHQ-1 | Further red-shifted, expanding multiplexing capabilities. |

Experimental Protocols

5'-Labeling of Oligonucleotides with this compound

This protocol outlines the final coupling step in a standard solid-phase oligonucleotide synthesis to incorporate the 6-TET label.

Materials:

-

This compound

-

Anhydrous acetonitrile (B52724) (Diluent)

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Capping solution (e.g., Acetic Anhydride/Lutidine/THF)

-

Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Ammonium (B1175870) hydroxide (B78521) solution (30%)

-

Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.

-

Final Deblocking: Perform the final detritylation of the 5'-hydroxyl group of the solid-support-bound oligonucleotide by treating with the deblocking solution.

-

Coupling:

-

Wash the CPG support with anhydrous acetonitrile.

-

Deliver the this compound solution and activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for 3 minutes.

-

-

Capping: Cap any unreacted 5'-hydroxyl groups by treating with the capping solution.

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizer solution.

-

Cleavage and Deprotection:

-

Cleave the labeled oligonucleotide from the CPG support and remove protecting groups by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Alternatively, for base-sensitive sequences, use a milder deprotection strategy with a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at 65°C for 10 minutes.

-

-

Purification: Purify the 5'-TET-labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Multiplex Quantitative PCR (qPCR) with TET-Labeled Probes

This protocol provides a general framework for setting up a multiplex qPCR assay using a TET-labeled probe for one target and a FAM-labeled probe for another.

Materials:

-

TET-labeled hydrolysis probe (e.g., TaqMan® probe) with a BHQ-1 quencher

-

FAM-labeled hydrolysis probe with a BHQ-1 quencher

-

Forward and reverse primers for each target

-

qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)

-

Template DNA

-

Nuclease-free water

Procedure:

-

Primer and Probe Design: Design primers and probes with appropriate melting temperatures (Tm). The probe Tm should be 5-10°C higher than the primer Tm.

-

Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction:

Component Volume Final Concentration qPCR Master Mix (2x) 10 µL 1x Forward Primer 1 (10 µM) 0.4 µL 200 nM Reverse Primer 1 (10 µM) 0.4 µL 200 nM TET-labeled Probe 1 (10 µM) 0.2 µL 100 nM Forward Primer 2 (10 µM) 0.4 µL 200 nM Reverse Primer 2 (10 µM) 0.4 µL 200 nM FAM-labeled Probe 2 (10 µM) 0.2 µL 100 nM Template DNA 2 µL Variable | Nuclease-free water | to 20 µL | - |

-

Thermal Cycling: Perform qPCR using a real-time PCR instrument with the following cycling conditions:

Step Temperature Time Cycles Initial Denaturation 95°C 2 min 1 Denaturation 95°C 15 sec 40 | Annealing/Extension | 60°C | 60 sec | |

-

Data Analysis: Analyze the fluorescence data for both the TET and FAM channels to determine the cycle threshold (Ct) values for each target.

Fragment Analysis using 5'-TET Labeled Primers

This protocol describes the use of a 5'-TET labeled forward primer for the amplification and subsequent analysis of DNA fragments by capillary electrophoresis.

Materials:

-

5'-TET labeled forward primer

-

Unlabeled reverse primer

-

DNA template

-

PCR Master Mix

-

Hi-Di™ Formamide

-

Size Standard (e.g., GeneScan™ 500 LIZ™)

Procedure:

-

PCR Amplification:

-

Set up a PCR reaction using the 5'-TET labeled forward primer and the unlabeled reverse primer.

-

Perform PCR with appropriate cycling conditions to amplify the target fragment.

-

-

Sample Preparation for Capillary Electrophoresis:

-

Dilute the PCR product 1:50 in nuclease-free water (this may require optimization).

-

In a 96-well plate, mix the following for each sample:

-

1 µL of diluted PCR product

-

10 µL of Hi-Di™ Formamide

-

0.5 µL of Size Standard

-

-

-

Denaturation: Denature the samples by heating at 95°C for 3 minutes, followed by rapid cooling on ice.

-

Capillary Electrophoresis:

-

Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems™ 3730 DNA Analyzer).

-

Run the electrophoresis according to the manufacturer's instructions.

-

-

Data Analysis: Analyze the resulting electropherogram using appropriate software (e.g., GeneMapper™). The TET-labeled fragments will be detected in the corresponding color channel, and their size will be determined relative to the size standard.[3]

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.

Caption: Workflow for 5'-labeling of an oligonucleotide with this compound.

Caption: Workflow for multiplex quantitative PCR using TET-labeled probes.

Caption: Workflow for DNA fragment analysis using a 5'-TET labeled primer.

Conclusion

This compound is a robust and versatile reagent for the fluorescent labeling of oligonucleotides. Its distinct spectral properties make it an excellent choice for multiplex qPCR and fragment analysis, enabling the simultaneous detection of multiple targets with high specificity. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to effectively integrate this compound into their molecular biology workflows, ultimately advancing research and development in genetics, diagnostics, and therapeutics.

References

6-TET Fluorescent Dye: A Comprehensive Technical Guide on its Spectral Properties

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-TET (6-Carboxy-2',4,7',7'-tetrachlorofluorescein) is a green-fluorescent dye belonging to the fluorescein (B123965) family. It is widely utilized in molecular biology and biotechnology as a fluorescent label, particularly for oligonucleotides used in polymerase chain reaction (PCR) and DNA sequencing applications.[1][2][3][4][5] Its distinct spectral characteristics and amenability to chemical conjugation make it a valuable tool for researchers in various fields. This technical guide provides a detailed overview of the core spectral properties of 6-TET, methodologies for its characterization, and relevant experimental workflows.

Core Spectral Properties of 6-TET

| Property | Value | References |

| Excitation Maximum (λex) | ~521 nm | [6][7] |

| Emission Maximum (λem) | ~536 - 542 nm | [1][2][6][7] |

| Molar Extinction Coefficient (ε) | ~73,000 M⁻¹cm⁻¹ | [7] |

| Recommended Quencher | DusQ1 | [8] |

Table 1: Key Spectral Properties of 6-TET Fluorescent Dye.

| Property | Description |

| Appearance | Orange powder |

| Solubility | Good in DMSO, DMF, methanol, and basic solutions; limited in acetonitrile. |

| Storage | Should be stored at -20°C in the dark and desiccated. It can be transported at room temperature for up to three weeks. Prolonged exposure to light should be avoided. |

Table 2: General Properties of 6-TET Carboxylic Acid.[2]

Experimental Protocols

Accurate characterization of fluorescent dyes is essential for reliable experimental outcomes. The following are detailed methodologies for determining the key spectral properties of 6-TET.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of a fluorophore like 6-TET using a spectrofluorometer.[9][10]

Objective: To determine the wavelengths of maximum excitation and emission for 6-TET.

Materials:

-

6-TET fluorescent dye

-

Appropriate solvent (e.g., DMSO for stock, phosphate-buffered saline (PBS) for working solution)

-

Spectrofluorometer with excitation and emission monochromators[9]

-

Quartz cuvettes (1 cm path length)[11]

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 6-TET in an appropriate organic solvent like DMSO.

-

Prepare a dilute working solution of 6-TET in the desired experimental buffer (e.g., PBS, pH 7.4). The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.[11]

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. A good starting point is 5 nm for both.

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the blank solvent in the sample holder.

-

Set the excitation wavelength to the expected absorption maximum of 6-TET (~521 nm).

-

Scan a range of emission wavelengths (e.g., 530 nm to 700 nm) and record the fluorescence intensity.

-

Replace the blank with the 6-TET sample cuvette and repeat the scan.

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 450 nm to 530 nm) and record the fluorescence intensity.

-

The resulting spectrum, after correction for lamp intensity variations, is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex). The excitation spectrum is generally identical to the absorption spectrum.[9]

-

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 6-TET, SE [6-Carboxy-2',4,7',7-tetrachlorofluorescein, succinimidyl ester] | AAT Bioquest [aatbio.com]

- 4. 6-TET, acid [6-Carboxy-2',4,7',7-tetrachlorofluorescein] - 25 mg [eurogentec.com]

- 5. idtdna.com [idtdna.com]

- 6. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]

- 7. eurofinsgenomics.com [eurofinsgenomics.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Excitation and Emission Spectra of Tetrachlorofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of tetrachlorofluorescein (B1293599), a vital fluorescent probe in various scientific applications. The document details the excitation and emission characteristics, outlines a standardized experimental protocol for their determination, and presents the data in a clear, comparative format.

Spectral Properties of Tetrachlorofluorescein

Tetrachlorofluorescein (TET) is a derivative of fluorescein (B123965) characterized by the presence of four chlorine atoms on the xanthene ring. This substitution results in a shift of its excitation and emission spectra compared to the parent molecule, fluorescein. The specific absorption and emission maxima can vary slightly depending on the isomer and the solvent environment.

Data Presentation: Excitation and Emission Maxima

The following table summarizes the quantitative data for the excitation and emission spectra of different forms of tetrachlorofluorescein.

| Compound Name/Isomer | Excitation Maximum (nm) | Emission Maximum (nm) | Solvent/Condition | Reference |

| Carboxy-2,4,7,7-tetrachlorofluorescein (TET) | 521 | 542 | Not Specified | [1] |

| Tetrachloro-Fluorescein | 521 | 536 | Not Specified | [2] |

| 3,4,5,6-Tetrachlorofluorescein | 509 (Absorption) | Not Specified | PBS | [3] |

| TET | 519 | 535 | Not Specified | [4] |

| Tetrachloro-Fluorescein (TET) | 519 | 539 | Not Specified | [5] |

Note: The absorption maximum is often used as a proxy for the excitation maximum as they are typically very similar.[6] The variations in the reported values can be attributed to different isomers, conjugation to other molecules, and the specific buffer or solvent conditions used during measurement.

Experimental Protocol for Determining Excitation and Emission Spectra

The following protocol outlines a detailed methodology for the accurate determination of the excitation and emission spectra of tetrachlorofluorescein. This protocol is based on standard fluorescence spectroscopy techniques.[7][8]

2.1. Materials and Instrumentation

-

Tetrachlorofluorescein: A high-purity standard of the specific isomer of interest.

-

Solvent/Buffer: Phosphate-buffered saline (PBS) pH 7.4 is a common choice. The selection of solvent is critical as it can influence the spectral properties.

-

Spectrofluorometer: An instrument equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).[7][8] Examples of instrumentation include the Agilent 8453 for absorption and the PTI QM-4/2005 SE for fluorescence measurements.[3]

-

Quartz Cuvettes: High-quality, clean quartz cuvettes are required for accurate measurements in the UV-visible range.

2.2. Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of tetrachlorofluorescein in a suitable solvent (e.g., DMSO).

-

Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the absorption maximum to avoid inner filter effects.

2.3. Measurement of Excitation Spectrum

-

Set Emission Wavelength: Set the emission monochromator to the expected emission maximum of tetrachlorofluorescein (e.g., 536 nm).[2]

-

Scan Excitation Wavelengths: Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 550 nm).

-

Record Data: Record the fluorescence intensity at the set emission wavelength for each excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity as a function of the excitation wavelength. The peak of this plot represents the excitation maximum.

2.4. Measurement of Emission Spectrum

-

Set Excitation Wavelength: Set the excitation monochromator to the determined excitation maximum (e.g., 521 nm).[2]

-

Scan Emission Wavelengths: Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength (e.g., 510 nm to 650 nm).

-

Record Data: Record the fluorescence intensity at each emission wavelength.

-

Data Analysis: Plot the fluorescence intensity as a function of the emission wavelength. The peak of this plot represents the emission maximum.

2.5. Data Correction

For accurate and comparable results, it is essential to correct the raw spectra for instrumental variations. This includes correcting for the wavelength-dependent output of the light source and the wavelength-dependent sensitivity of the detector. Many modern spectrofluorometers have built-in correction capabilities.

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the logical flow of the experimental protocol for determining the excitation and emission spectra of tetrachlorofluorescein.

Signaling Pathway Context: Fluorescence-Based Detection

Tetrachlorofluorescein is often used as a reporter dye in applications like quantitative PCR (qPCR). The following diagram illustrates a simplified signaling pathway for probe-based qPCR detection where TET could be utilized.

References

- 1. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. PhotochemCAD | 3,4,5,6-Tetrachlorofluorescein [photochemcad.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Oligonucleotide Properties Calculator [oligocalc.eu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. iss.com [iss.com]

- 8. jchps.com [jchps.com]

The Cornerstone of Synthetic Biology: An In-depth Technical Guide to Phosphoramidite Chemistry for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular biology and drug development, the ability to rapidly and accurately synthesize custom oligonucleotides is paramount. From diagnostic probes and PCR primers to therapeutic antisense oligonucleotides and CRISPR guide RNAs, synthetic nucleic acids are foundational tools. The chemical bedrock of this capability is the phosphoramidite (B1245037) method, a robust and efficient process for the solid-phase synthesis of oligonucleotides. This in-depth technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, quantitative performance data, and troubleshooting guidance to empower researchers in their scientific endeavors.

The Core Principles of Phosphoramidite Chemistry

Introduced in the early 1980s, phosphoramidite chemistry revolutionized oligonucleotide synthesis due to its high coupling efficiency and amenability to automation.[1] The synthesis is performed in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the first nucleoside is attached.[2][] This solid-phase approach offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification, as unreacted reagents and byproducts are easily washed away at each step.[4]

The synthesis proceeds in a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation. To prevent unwanted side reactions, the reactive functional groups on the nucleoside phosphoramidites are protected with various chemical moieties that are removed at specific stages of the synthesis or during post-synthesis processing.[5]

The Four-Step Synthesis Cycle: A Detailed Walkthrough

The success of oligonucleotide synthesis hinges on the near-perfect execution of a repeated four-step cycle. Each cycle results in the addition of a single nucleotide to the growing chain.

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside.[6] This exposes a reactive hydroxyl group, making it available for the subsequent coupling reaction.

Experimental Protocol: Detritylation

-

Reagent: A solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene.[7] DCA is a milder acid and is often preferred for longer oligonucleotides or sequences prone to depurination.[6]

-

Procedure:

-

The synthesis column containing the solid support is washed with an anhydrous solvent (e.g., acetonitrile) to remove any residual moisture.

-

The detritylation solution is passed through the column for a specified time (typically 30-60 seconds).[6]

-

The column is then thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the detritylation reagent and the liberated DMT cation.

-

-

Monitoring: The cleaved DMT cation has a characteristic orange color and a strong absorbance at 495 nm, which can be measured spectrophotometrically to monitor the coupling efficiency of the previous cycle in real-time.[2] A consistent trityl release indicates high coupling efficiency.[8]

Step 2: Coupling

Following detritylation, the activated phosphoramidite monomer corresponding to the next base in the sequence is delivered to the column. The 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphorus of the phosphoramidite, forming a phosphite (B83602) triester linkage.

Experimental Protocol: Coupling

-

Reagents:

-

Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) or 0.45 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).[6]

-

-

Procedure:

-

The phosphoramidite and activator solutions are mixed immediately before being delivered to the synthesis column.

-

The mixture is passed through the column, allowing the coupling reaction to proceed for a specific duration (typically 30-180 seconds).[7]

-

The column is then washed with an anhydrous solvent (e.g., acetonitrile) to remove unreacted phosphoramidite and activator.

-

-

Key Considerations: Anhydrous conditions are critical for high coupling efficiency, as water will react with the activated phosphoramidite.[9] A molar excess of both the phosphoramidite and activator is used to drive the reaction to completion.[7]

Step 3: Capping

Despite high coupling efficiencies (typically >99%), a small percentage of the 5'-hydroxyl groups may fail to react. The capping step permanently blocks these unreacted hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences) in subsequent cycles.[6]

Experimental Protocol: Capping

-

Reagents:

-

Cap A: A solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine (B92270) or 2,6-lutidine.[4]

-

Cap B: A solution of 1-methylimidazole (B24206) (N-methylimidazole) in THF.[6]

-

-

Procedure:

-

Cap A and Cap B solutions are mixed and delivered to the synthesis column.

-

The capping reaction is allowed to proceed for a short period (typically 30-60 seconds), during which the unreacted 5'-hydroxyl groups are acetylated.[6]

-

The column is washed with an anhydrous solvent (e.g., acetonitrile) to remove the capping reagents.

-

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.

Experimental Protocol: Oxidation

-

Reagent: A solution of iodine (typically 0.02 M to 0.1 M) in a mixture of THF, pyridine, and water.[10][11]

-

Procedure:

-

The oxidizing solution is passed through the synthesis column.

-

The oxidation reaction is rapid and is typically complete within 30 seconds.

-

The column is thoroughly washed with an anhydrous solvent (e.g., acetonitrile) to remove the oxidizing agent and prepare for the next synthesis cycle.

-

-

Note: For the synthesis of phosphorothioate (B77711) oligonucleotides, this oxidation step is replaced by a sulfurization step using a sulfur-transfer reagent.[12]

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final oligonucleotide product. The following tables summarize key quantitative data related to phosphoramidite chemistry.

Table 1: Typical Reagent Concentrations and Reaction Times for a Standard DNA Synthesis Cycle

| Step | Reagent(s) | Typical Concentration | Typical Reaction Time |

| Detritylation | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (v/v) | 30 - 60 seconds |

| Coupling | Nucleoside Phosphoramidite / Activator (e.g., DCI) | 0.1 M / 0.25 M | 30 - 180 seconds |

| Capping | Acetic Anhydride / 1-Methylimidazole | 10% (v/v) / 16% (v/v) | 30 - 60 seconds |

| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | ~30 seconds |

Table 2: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Oligonucleotide

| Oligonucleotide Length | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |

| 20-mer | 68.1% | 82.6% | 90.9% |

| 50-mer | 37.2% | 61.1% | 78.2% |

| 100-mer | 13.5% | 37.0% | 60.9% |

| 150-mer | 4.9% | 22.4% | 47.4% |

Data compiled from various sources, including[9][13]. The formula for theoretical yield is (Coupling Efficiency)^(Number of couplings).

Table 3: Comparison of Common Activators in Phosphoramidite Coupling

| Activator | pKa | Key Advantages | Key Disadvantages |

| 1H-Tetrazole | 4.8 | Historically the standard, cost-effective. | Limited solubility in acetonitrile, less effective for sterically hindered phosphoramidites (e.g., RNA).[14] |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than tetrazole, leading to faster coupling. | Can cause some degree of dimer formation due to its acidity.[14] |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Highly soluble in acetonitrile, less acidic than tetrazoles, reducing the risk of depurination.[6] | May be more expensive than tetrazole. |

| 5-Benzylthio-1H-tetrazole (BTT) | 4.0 | Strong activator, suitable for demanding couplings. | Higher acidity can increase the risk of side reactions. |

Visualizing the Process: Diagrams and Workflows

To further elucidate the intricate processes of phosphoramidite chemistry, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows.

Troubleshooting Common Synthesis Problems

Even with a well-established methodology, challenges can arise during oligonucleotide synthesis. Understanding the potential pitfalls and their solutions is crucial for consistent success.

Table 4: Troubleshooting Guide for Common Issues in Oligonucleotide Synthesis

| Problem | Potential Causes | Recommended Solutions |

| Low Coupling Efficiency | - Moisture in reagents or lines.- Degraded phosphoramidites or activator.- Inefficient activator.- Suboptimal coupling time. | - Use anhydrous solvents and fresh, high-quality reagents.[12] - Perform a trityl cation assay to monitor efficiency at each step.[12] - Consider a more potent activator or optimize its concentration.[15] - Increase coupling time for difficult sequences.[12] |

| Depurination | - Prolonged exposure to acidic detritylation conditions. | - Use a milder deblocking agent like DCA instead of TCA.[12] - Reduce the detritylation time to the minimum required for complete DMT removal.[6] - Use base protecting groups that are more resistant to acid-catalyzed cleavage.[16] |

| Presence of n-1 Deletion Sequences | - Incomplete capping of unreacted 5'-hydroxyl groups. | - Ensure capping reagents are fresh and delivered efficiently. - Increase capping time if necessary.[12] |

| Low Overall Yield | - Accumulation of issues from any of the above.- Inefficient cleavage from the solid support.- Loss during purification. | - Systematically review and optimize each step of the synthesis and post-synthesis process. - Ensure complete cleavage by using appropriate reagents and reaction times. - Optimize the purification method to balance yield and purity.[13] |

Conclusion

Phosphoramidite chemistry remains the gold standard for the chemical synthesis of oligonucleotides, enabling a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, meticulous execution of the synthesis cycle, and a systematic approach to troubleshooting are essential for producing high-quality oligonucleotides. This guide provides the technical foundation and practical protocols to empower scientists and researchers to harness the full potential of this powerful technology. As the demand for synthetic nucleic acids continues to grow, a deep appreciation for the nuances of phosphoramidite chemistry will be indispensable for driving innovation in the life sciences.

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. biotage.com [biotage.com]

- 4. atdbio.com [atdbio.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. blog.biosearchtech.com [blog.biosearchtech.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 11. US6833450B1 - Phosphite ester oxidation in nucleic acid array preparation - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. Purification & Yield [eurofinsgenomics.com]

- 14. glenresearch.com [glenresearch.com]

- 15. benchchem.com [benchchem.com]

- 16. glenresearch.com [glenresearch.com]

The Role of 6-TET Phosphoramidite in qPCR Probe Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Tetrachlorofluorescein (6-TET) phosphoramidite (B1245037) and its critical role in the design and synthesis of fluorescent probes for quantitative real-time polymerase chain reaction (qPCR). We will delve into its chemical and spectroscopic properties, provide detailed experimental protocols for its use, and compare its performance with other commonly used fluorophores.

Introduction to 6-TET Phosphoramidite

This compound is a chemical compound used in automated oligonucleotide synthesis to incorporate the fluorescent dye 6-TET at a specific position within a DNA or RNA sequence, most commonly at the 5'-terminus.[1][2] 6-TET is a derivative of fluorescein (B123965) and functions as a reporter dye in various qPCR applications, including hydrolysis probes (e.g., TaqMan® probes), Scorpion® primers, and Molecular Beacons.[3]

The fundamental principle behind its use in qPCR is the detection of accumulating PCR product in real-time through an increase in fluorescence. In its most common application, the TaqMan® probe, the 6-TET fluorophore is attached to the 5'-end of an oligonucleotide that is complementary to the target sequence. A quencher molecule is attached to the 3'-end. While the probe is intact, the close proximity of the quencher to the 6-TET dye suppresses its fluorescence through a process called Förster Resonance Energy Transfer (FRET).[4][5] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the 6-TET reporter from the quencher.[6][7] This separation results in an increase in fluorescence that is directly proportional to the amount of amplified PCR product.[8]

Physicochemical and Spectroscopic Properties of 6-TET

Understanding the chemical and spectral characteristics of 6-TET is crucial for designing efficient and sensitive qPCR assays.

| Property | Value | Reference(s) |

| Chemical Formula | C46H54Cl4N3O10P | [9] |

| Molecular Weight | 981.72 g/mol | [1][9] |

| Excitation Maximum (λex) | 521 nm | [1][3][10] |

| Emission Maximum (λem) | 536 - 541 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 100,000 L·mol-1·cm-1 | [11][12] |

| Quantum Yield (Φ) | 0.47 | [11][12] |

| Solubility | Acetonitrile (MeCN) | [1] |

Comparison of 6-TET with Other Common qPCR Reporter Dyes

The choice of a reporter dye can significantly impact the sensitivity and multiplexing capabilities of a qPCR assay. Below is a comparison of 6-TET with other frequently used fluorophores.

| Reporter Dye | Excitation Max (nm) | Emission Max (nm) | Common Quencher(s) | Key Features & Applications |

| 6-FAM | 494 | 518 | BHQ-1, TAMRA | The most common reporter dye, compatible with most qPCR instruments. Often used for detecting low-abundance targets due to its strong signal. |

| HEX | 535 | 556 | BHQ-1 | Spectrally similar to 6-TET, often used in multiplex assays with FAM. |

| 6-TET | 521 | 536 | BHQ-1 | A stable and bright dye suitable for a wide range of qPCR applications, including gene expression analysis and SNP genotyping.[3] |

| JOE | 520 | 548 | BHQ-1 | Another fluorescein derivative with spectral properties between FAM and TAMRA. |

| VIC® | 538 | 554 | TAMRA, BHQ-1 | A proprietary dye from Thermo Fisher Scientific, often used in pre-designed TaqMan® assays. |

| Cy®5 | 649 | 670 | BHQ-2, BHQ-3 | A red-emitting dye, useful for multiplexing with green and yellow-emitting dyes. |

Experimental Protocols

Design of a 6-TET Labeled TaqMan® Probe

Successful qPCR experiments begin with well-designed primers and probes.

-

Target Selection: Identify a specific region within your gene of interest for amplification.

-

Primer Design:

-

Design forward and reverse primers to amplify a product typically between 70 and 150 base pairs.

-

Aim for a primer melting temperature (Tm) of approximately 58-60°C.

-

The GC content of the primers should be between 30-80%.

-

Avoid runs of identical nucleotides, especially four or more Gs.

-

Ensure primer pairs do not form significant secondary structures or dimers.

-

-

Probe Design:

-

The probe should be designed to anneal to the target sequence between the forward and reverse primer binding sites.

-

The Tm of the probe should be 6–8°C higher than the Tm of the primers to ensure it binds before the primers.[4]

-

The probe length is typically between 20-30 nucleotides.[8]

-

The GC content should be between 30-80%.

-

Crucially, the 5' end of the probe should not be a G residue , as this can quench the fluorescence of the 6-TET reporter dye.[4]

-

Select a suitable quencher for the 3' end. Black Hole Quencher® 1 (BHQ-1) is a common choice for 6-TET as its absorption spectrum overlaps well with the emission spectrum of 6-TET.[3]

-

Synthesis of a 5'-TET Labeled Oligonucleotide

The synthesis of a 5'-TET labeled oligonucleotide is performed using standard phosphoramidite chemistry on an automated DNA synthesizer.

-

Solid-Phase Synthesis: The oligonucleotide is synthesized on a solid support, typically controlled pore glass (CPG), in the 3' to 5' direction.

-

Standard Cycles: Each cycle of nucleotide addition involves four steps: deblocking, coupling, capping, and oxidation.

-

Labeling Step: In the final coupling cycle, this compound is added instead of a standard nucleotide phosphoramidite to attach the 6-TET dye to the 5'-terminus.

-

Cleavage and Deprotection: After synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate (B84403) backbone are removed.

-

Standard Deprotection: Treatment with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours is a common method.[11] However, some fluorescent dyes are sensitive to these harsh conditions.

-

Mild Deprotection for TET-labeled Oligos: While 6-TET is relatively stable, milder deprotection conditions can be used to ensure the integrity of the dye.[13] One such method involves using a solution of t-butylamine/methanol/water.[14] Another option is using AMA (a mixture of ammonium hydroxide and aqueous methylamine) at 65°C for 10-15 minutes.[11][15] It is important to note that TET-labeled oligonucleotides are less stable in ammonia (B1221849) at elevated temperatures compared to FAM-labeled oligos.[16]

-

-

Purification: The final product is typically purified using high-performance liquid chromatography (HPLC) to isolate the full-length, correctly labeled oligonucleotide from any truncated or failed sequences.

qPCR Protocol using a 6-TET Labeled Probe

This protocol provides a general guideline for a qPCR experiment using a 6-TET labeled TaqMan® probe. Optimization of reaction conditions may be necessary for specific targets and templates.

-

Reaction Setup:

-

Prepare a master mix containing the following components (volumes and concentrations may vary depending on the specific qPCR master mix and instrument):

-

qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)

-

Forward Primer (final concentration: 100-900 nM)

-

Reverse Primer (final concentration: 100-900 nM)

-

6-TET Labeled Probe (final concentration: 50-250 nM)

-

Nuclease-free water

-

-

Aliquot the master mix into qPCR tubes or wells of a plate.

-

Add the DNA template (cDNA or genomic DNA) to each reaction. Include no-template controls (NTCs) to check for contamination.

-

Seal the tubes or plate and centrifuge briefly to collect the contents at the bottom.

-

-

Thermal Cycling:

-

Program the real-time PCR instrument with the following general cycling conditions:

-

Initial Denaturation: 95°C for 2-10 minutes (to activate the polymerase).

-

Cycling (40-45 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (fluorescence data is collected during this step).

-

-

-

-

Data Analysis:

-

The qPCR instrument software will generate an amplification plot showing the fluorescence intensity versus the cycle number.

-

A threshold is set in the exponential phase of the amplification curve.

-

The cycle at which the fluorescence of a sample crosses the threshold is the quantification cycle (Cq), also known as the cycle threshold (Ct).

-

The Cq value is inversely proportional to the initial amount of target nucleic acid in the sample.

-

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key processes involved in the use of this compound in qPCR probe design.

Caption: Mechanism of a 6-TET labeled TaqMan® probe in qPCR.

Caption: Workflow for the synthesis of a 5'-TET labeled oligonucleotide probe.

Conclusion

This compound is a valuable and widely used reagent for the synthesis of fluorescently labeled probes for qPCR. Its favorable spectroscopic properties, including high molar extinction coefficient and quantum yield, make it a reliable choice for sensitive and specific detection of nucleic acid targets. By understanding the principles of probe design, synthesis, and qPCR methodology outlined in this guide, researchers can effectively leverage the power of 6-TET for a variety of applications in molecular biology and diagnostics.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. This compound [5-Tetrachlorofluorescein phosphoramidite] | AAT Bioquest | Biomol.com [biomol.com]

- 3. TET, Tetrachlorofulorescein Oligonucleotide Labeling [biosyn.com]

- 4. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]

- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 6. How TaqMan Assays Work [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Understanding TaqMan Probes and Molecular Beacons in Mo... [sbsgenetech.com]

- 9. 6-TET Phosphoramidite_诺维康 [nvcbiotech.com]

- 10. Spectrum [TET (Carboxy-2,4,7,7-tetrachlorofluorescein)] | AAT Bioquest [aatbio.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lunanano.ca [lunanano.ca]

- 13. atdbio.com [atdbio.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Fluorescently-Labeled Primers and Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently-labeled oligonucleotides, including primers and probes, are indispensable tools in modern molecular biology, diagnostics, and drug development. Their ability to emit light upon excitation allows for the sensitive and specific detection of nucleic acid sequences. This guide provides a comprehensive overview of the core principles, types, applications, and experimental considerations for utilizing these powerful reagents. By covalently attaching fluorescent dyes (fluorophores) and, in many cases, quencher molecules to oligonucleotides, researchers can monitor biological processes in real time, quantify nucleic acids with high precision, and visualize the location of specific sequences within cells and tissues.[1][2][3]

Fundamentals of Fluorescence and Quenching

The Principle of Fluorescence

Fluorescence is a photoluminescent process where a molecule, known as a fluorophore, absorbs light energy at a specific wavelength (excitation) and subsequently emits light at a longer, lower-energy wavelength (emission). This phenomenon is best described by the Jablonski diagram.

References

Methodological & Application

Protocol for 5'-Labeling Oligonucleotides with 6-TET Phosphoramidite

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction to 5'-TET Labeling

Tetrachlorofluorescein (TET) is a derivative of the fluorescent dye fluorescein (B123965), engineered for enhanced stability and performance in various molecular biology applications. The phosphoramidite (B1245037) of 6-TET is a crucial reagent for the automated chemical synthesis of oligonucleotides, enabling the covalent attachment of the TET fluorophore to the 5'-terminus. This labeling strategy is instrumental for producing fluorescently tagged probes and primers for a wide array of applications, including real-time quantitative PCR (qPCR), genotyping, DNA sequencing, and diagnostics.[][2] The presence of the TET molecule allows for the detection and quantification of specific nucleic acid sequences.

Properties of 6-TET Phosphoramidite

6-TET (Tetrachlorofluorescein) phosphoramidite is a specialized chemical used in automated DNA synthesis to attach a fluorescent label to the 5' end of an oligonucleotide.[3] This dye is a derivative of fluorescein and is commonly utilized in multiplex assays alongside other dyes like FAM and HEX.[4]

| Property | Value | Reference |

| Excitation Wavelength (λmax) | 521 nm | [][5] |

| Emission Wavelength (λmax) | 536 nm | [] |

| Appearance | Orange | [] |

| Solubility | Acetonitrile | [5] |

| Storage Conditions | ≤ -15°C, protected from light and moisture | [5][6] |

Protocol for 5'-Labeling of Oligonucleotides with this compound

This protocol outlines the key steps for the incorporation of a 5'-TET label onto a custom oligonucleotide using standard automated DNA synthesizers.

I. Automated Solid-Phase Synthesis

The synthesis of the oligonucleotide is performed on a solid support, typically controlled pore glass (CPG), within an automated DNA synthesizer. The process involves a cycle of four chemical reactions for each nucleotide addition, starting from the 3'-end and extending towards the 5'-end.[7]

Reagents:

-

Standard DNA phosphoramidites (A, C, G, T)

-

This compound solution (0.1 M in anhydrous acetonitrile)[6]

-

Activator solution (e.g., 1H-tetrazole)

-

Capping solution

-

Oxidizing solution

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

Synthesis Cycle for Standard Bases: The standard synthesis cycle for the unmodified portion of the oligonucleotide should follow the instrument manufacturer's recommendations. A typical cycle includes:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group.[7]

-

Coupling: Addition of the next phosphoramidite in the sequence.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.[7]

-

Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.[7]

5'-TET Labeling Step: The this compound is introduced in the final coupling step of the synthesis.

-

Coupling of this compound:

-

A coupling time of 3 minutes is recommended for the this compound.[6]

-

II. Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed. The TET dye has some sensitivity to harsh basic conditions, so the deprotection method should be chosen carefully.[8][9]

Recommended Deprotection Procedure:

-

Ammonium (B1175870) Hydroxide (B78521) Treatment:

-

Treat the solid support with concentrated ammonium hydroxide (25%) for 17 hours at 55°C for standard nucleobase protecting groups.[6]

-

Note: TET-labeled oligonucleotides are less stable than those labeled with FAM and can survive these conditions for only a few hours at 55°C.[8] Therefore, for TET-labeled oligos, a milder deprotection is recommended.

-

-

Alternative Mild Deprotection (to avoid side products):

-

Begin deprotection with concentrated ammonium hydroxide for 30 minutes at room temperature.[6]

-

Add an equal volume of 40% aqueous methylamine (B109427) (AMA) and continue deprotection for 10 minutes at 65°C.[6] This two-step procedure helps to minimize the formation of a non-fluorescent side product that can occur with AMA alone.[6]

-

III. Purification

Purification of the 5'-TET labeled oligonucleotide is crucial to remove unlabeled failure sequences, excess free dye, and other impurities that can interfere with downstream applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying dye-labeled oligonucleotides.[10]

RP-HPLC Purification Protocol:

-

Column: XTerra® MS C18, 2.5 µm, 4.6 x 50 mm[11]

-

Mobile Phase A: 5% Acetonitrile in 0.1 M Triethylammonium Acetate (TEAA), pH 7[11]

-

Mobile Phase B: 30% Acetonitrile in 0.1 M TEAA, pH 7[11]

-

Flow Rate: 1 mL/min[11]

-

Column Temperature: 60°C[11]

-

Detection: UV at 260 nm and 521 nm (for TET)

-

Gradient: 0-100% Mobile Phase B over 15 minutes[11]

Post-Purification Processing: The collected fractions containing the purified oligonucleotide are dried down (e.g., by vacuum centrifugation) to remove the volatile mobile phase components. The purified oligonucleotide can then be reconstituted in a suitable buffer for storage or use.

Data Presentation

The following table summarizes the expected quantitative data for the purification of a 5'-TET labeled oligonucleotide using the recommended RP-HPLC protocol.

| Parameter | Typical Value | Reference |

| Synthesis Scale | 100 nmol | |

| Recovery | 75-80% | |

| Purity | >90% |

Experimental Workflow and Application Diagrams

Caption: Workflow for 5'-TET oligonucleotide labeling.

Caption: Use of a 5'-TET labeled probe in qPCR.

Applications of 5'-TET Labeled Oligonucleotides

5'-TET labeled oligonucleotides are versatile tools in molecular biology and diagnostics. Their primary applications leverage their fluorescent properties for the detection and quantification of specific nucleic acid sequences.

-

Real-Time Quantitative PCR (qPCR): TET-labeled oligonucleotides are frequently used as reporter probes in TaqMan assays. In this format, the probe also contains a quencher molecule at the 3'-end. The proximity of the quencher to the TET dye prevents fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the TET dye from the quencher and resulting in a fluorescent signal that is proportional to the amount of amplified DNA.

-

Genotyping and SNP Analysis: Labeled probes can be designed to specifically hybridize to different alleles of a single nucleotide polymorphism (SNP), allowing for the differentiation of genotypes.

-

DNA Sequencing: TET-labeled primers can be used in Sanger sequencing to generate fluorescently labeled DNA fragments that can be detected by automated sequencers.

-

Fluorescence In Situ Hybridization (FISH): While less common than for other dyes, TET-labeled probes can be used to visualize the location of specific DNA sequences within chromosomes or cells.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Incomplete coupling of the this compound.- Degraded this compound solution. | - Increase the coupling time for the this compound.- Use a freshly prepared solution of the this compound. |

| Low Yield After Purification | - Suboptimal purification conditions.- Loss of product during sample handling. | - Optimize the HPLC gradient to ensure good separation of the product from impurities.- Ensure complete drying of the collected fractions before resuspension. |

| Presence of Multiple Peaks in HPLC | - Incomplete deprotection.- Formation of side products during synthesis or deprotection. | - Ensure the deprotection conditions are appropriate for the nucleobase protecting groups used.- Use the recommended two-step deprotection method to minimize side product formation. |

| No or Low Fluorescence Signal in Application | - Degradation of the TET dye.- Incorrect buffer conditions (pH). | - Protect the labeled oligonucleotide from prolonged exposure to light.- Ensure the buffer used in the final application is compatible with the TET fluorophore. |

References

- 2. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. atdbio.com [atdbio.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. twistbioscience.com [twistbioscience.com]

- 8. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. labcluster.com [labcluster.com]

- 11. mz-at.de [mz-at.de]

Synthesizing Fluorescently-Labeled Primers with 6-TET: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently-labeled oligonucleotides are indispensable tools in modern molecular biology, enabling a wide range of applications from genetic analysis to diagnostics. 6-TET (6-Carboxy-2',4,7,7'-tetrachlorofluorescein) is a green fluorescent dye commonly used for labeling primers. It is a derivative of fluorescein (B123965), offering a distinct spectral profile suitable for multiplexing with other dyes.[1] These application notes provide detailed protocols for the synthesis of 6-TET labeled primers via two primary methods: incorporation during oligonucleotide synthesis using a 6-TET phosphoramidite (B1245037) and post-synthetic conjugation using a 6-TET N-hydroxysuccinimide (NHS) ester.

Properties of 6-TET

6-TET is a xanthene dye characterized by its tetrachlorination, which shifts its spectral properties relative to fluorescein (FAM).[2][3] This modification results in a longer wavelength of emission, making it compatible with various detection systems and suitable for multiplex assays where spectral overlap with other fluorophores needs to be minimized.[4]

Table 1: Physicochemical and Spectral Properties of 6-TET

| Property | Value | Reference |

| Chemical Formula | C21H8Cl4O7 | [4] |

| Molecular Weight | 514.1 g/mol | [4] |

| Excitation Maximum (λex) | ~521 nm | [5] |

| Emission Maximum (λem) | ~536 nm | [5] |

| Extinction Coefficient (ε) | ~76,000 - 86,000 M⁻¹cm⁻¹ | [2][5] |

| Quantum Yield (ΦF) | Data not consistently reported, but generally lower than FAM. | |

| Recommended Quencher | BHQ®-1 | [5] |

Synthesis Methodologies

There are two principal methods for synthesizing 6-TET labeled primers:

-

Automated Solid-Phase Synthesis using 6-TET Phosphoramidite: This is the most efficient method, incorporating the dye at the 5'-terminus during the automated oligonucleotide synthesis process.[3]

-

Post-Synthetic Conjugation using 6-TET NHS Ester: This method involves synthesizing an amino-modified oligonucleotide first, followed by a chemical reaction to attach the 6-TET dye to the primary amine.[6][7] This approach is useful when the dye is not stable under the conditions of oligonucleotide synthesis and deprotection.[3]

Protocol 1: Synthesis of 5'-TET Labeled Primers using this compound

This protocol describes the incorporation of 6-TET at the 5'-end of an oligonucleotide using a standard automated DNA synthesizer.

Experimental Workflow

Caption: Workflow for this compound labeling.

Materials and Reagents

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support with the first nucleoside

-

Standard DNA phosphoramidites (dA, dC, dG, dT) and synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

This compound solution (0.1 M in anhydrous acetonitrile)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Buffers for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) and acetonitrile)

-

Mass spectrometer

-

UV-Vis spectrophotometer

Procedure

-

Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. Install the appropriate CPG column and standard phosphoramidite vials.

-

This compound Preparation: Dissolve the this compound in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. Install the vial on a designated port on the synthesizer.

-

Automated Synthesis:

-

Initiate the synthesis protocol. The synthesizer will perform sequential deblocking, coupling, capping, and oxidation steps to build the oligonucleotide chain from the 3' to the 5' end.

-

For the final coupling step, the synthesizer will add the this compound to the 5'-terminus of the oligonucleotide.

-

-

Cleavage and Deprotection:

-

Following synthesis, transfer the CPG support to a vial containing concentrated ammonium hydroxide (B78521).

-

Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and the dye.[8]

-

-

Purification:

-

Evaporate the ammonium hydroxide solution to obtain the crude labeled oligonucleotide.

-

Resuspend the crude product in an appropriate buffer (e.g., 0.1 M TEAA).

-

Purify the 6-TET labeled primer using RP-HPLC. The hydrophobicity of the 6-TET dye facilitates the separation of the full-length, labeled product from unlabeled failure sequences.

-

-

Quality Control:

-

Analyze the purified product by mass spectrometry to confirm the correct molecular weight.

-

Use UV-Vis spectrophotometry to quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (for the DNA) and ~521 nm (for the 6-TET dye).

-

Protocol 2: Post-Synthetic Labeling using 6-TET NHS Ester

This protocol describes the conjugation of a 6-TET NHS ester to an oligonucleotide containing a primary amine. The amine is typically introduced at the 5' or 3' end during synthesis using an amino-modifier phosphoramidite.

Experimental Workflow

Caption: Workflow for 6-TET NHS ester conjugation.

Materials and Reagents

-

Purified, lyophilized amino-modified oligonucleotide

-

6-TET NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0[6]

-

Purification system (e.g., gel filtration column, HPLC, or reagents for ethanol precipitation)

-

Mass spectrometer

-

UV-Vis spectrophotometer

Procedure

-

Oligonucleotide Preparation:

-

Synthesize the oligonucleotide with a 5' or 3' amino-modifier using standard phosphoramidite chemistry.

-

Deprotect and purify the amino-modified oligonucleotide to remove any residual ammonia (B1221849) or other primary amines that could compete in the labeling reaction.

-

Dissolve the purified, lyophilized amino-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mM.

-

-

6-TET NHS Ester Preparation:

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved 6-TET NHS ester to the oligonucleotide solution.

-

Vortex the mixture gently and incubate for 2-4 hours at room temperature, protected from light.[6]

-

-

Purification:

-

Purify the labeled oligonucleotide to remove unreacted dye and byproducts. This can be achieved by:

-

Gel filtration (desalting column): Separates the larger labeled oligonucleotide from the smaller, unreacted dye molecules.

-

Ethanol precipitation: Can be effective for removing a significant portion of the free dye.[9]

-

RP-HPLC: Provides the highest purity product.

-

-

-

Quality Control:

-

Confirm the successful conjugation and purity of the final product using mass spectrometry and UV-Vis spectrophotometry, as described in Protocol 1.

-

Applications of 6-TET Labeled Primers

6-TET labeled primers are versatile tools used in a variety of molecular biology applications.

Table 2: Key Applications of 6-TET Labeled Primers

| Application | Description |

| Real-Time PCR (qPCR) | Used as reporter probes (e.g., TaqMan probes) where the 5'-nuclease activity of the polymerase cleaves the probe, separating the 6-TET dye from a quencher and generating a fluorescent signal.[5] |

| Fragment Analysis | Labeled primers are used to amplify specific DNA fragments, such as short tandem repeats (STRs) for genotyping. The fluorescently labeled fragments are then separated by size using capillary electrophoresis.[10][11] |

| Sanger Sequencing | A 6-TET labeled primer can be used to initiate the sequencing reaction. The resulting fluorescently labeled fragments are then analyzed by capillary electrophoresis. |

| Multiplex PCR | The distinct spectrum of 6-TET allows it to be used in combination with other fluorescent dyes (e.g., FAM, HEX, VIC) to amplify and detect multiple targets in a single reaction.[12] |

| In Situ Hybridization (ISH) | Fluorescently labeled probes can be used to detect specific DNA or RNA sequences within cells or tissues. |

Troubleshooting

Table 3: Common Issues and Solutions in 6-TET Primer Synthesis

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | Phosphoramidite Method: Inefficient coupling of the this compound. | - Ensure the this compound is fresh and properly dissolved in anhydrous acetonitrile. - Increase the coupling time for the dye phosphoramidite. |

| NHS Ester Method: Hydrolysis of the NHS ester; presence of competing primary amines (e.g., Tris buffer, residual ammonia); incorrect pH. | - Use anhydrous DMSO/DMF and prepare the dye solution immediately before use. - Ensure the amino-modified oligonucleotide is thoroughly purified. - Use a non-nucleophilic buffer at the optimal pH range (8.5-9.0).[6] | |

| Low Fluorescence Signal | Quenching of the dye by adjacent nucleotides (especially guanine).[4] | - If designing probes, ensure sufficient distance between the 6-TET dye and any guanine (B1146940) residues. |

| Photobleaching. | - Store labeled primers in the dark at -20°C.[13] - Minimize exposure to light during experiments. | |

| Multiple Peaks in HPLC | Incomplete deprotection; side reactions. | - Ensure complete deprotection by extending the incubation time or using a stronger deprotection solution as recommended by the supplier. - Optimize HPLC gradient for better separation. |

Storage and Handling

Fluorescently labeled oligonucleotides are sensitive to light and should be stored in amber or opaque tubes at -20°C.[13] For long-term storage, resuspending in a TE buffer (pH 7.5-8.0) is recommended to prevent degradation.[4] Avoid repeated freeze-thaw cycles by storing in aliquots.

References

- 1. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stratech.co.uk [stratech.co.uk]

- 3. atdbio.com [atdbio.com]

- 4. genelink.com [genelink.com]

- 5. Efficiencies of fluorescence resonance energy transfer and contact-mediated quenching in oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. eu.idtdna.com [eu.idtdna.com]

- 8. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 10. MultiFRAGing: Rapid and Simultaneous Genotyping of Multiple Alleles in a Single Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fragment Analysis | NimaGen [nimagen.com]

- 12. griffith.edu.au [griffith.edu.au]

- 13. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]

Application Notes: 6-TET Phosphoramidite in Hybridization Probes for qPCR

Introduction

Tetrachlorofluorescein (TET) is a chloro-derivative of the fluorescein (B123965) dye, widely utilized as a reporter moiety in quantitative real-time PCR (qPCR) hybridization probes.[1] 6-TET phosphoramidite (B1245037) is the standard reagent used to incorporate this fluorophore at the 5'-end of an oligonucleotide during automated solid-phase synthesis.[2][3][4] These TET-labeled oligonucleotides function as sensitive probes in various qPCR applications, including TaqMan® probes, Molecular Beacons, and Scorpion® primers, enabling the detection and quantification of specific nucleic acid sequences.[1] Its distinct spectral properties allow for its use in singleplex and multiplex assays.[5]

Principle of Technology: 5'-Nuclease qPCR Assay

In the most common application, a TET-labeled oligonucleotide serves as a hydrolysis probe (e.g., TaqMan® probe). The probe is designed to bind to a specific target sequence between the forward and reverse primers. It is dually labeled with the 6-TET reporter dye at the 5'-end and a quencher molecule at the 3'-end. While the probe is intact, the quencher absorbs the fluorescence emitted by the TET dye through Fluorescence Resonance Energy Transfer (FRET).

During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the TET reporter from the quencher. This separation results in an increase in fluorescence signal that is directly proportional to the amount of amplified PCR product. The qPCR instrument monitors this fluorescence in real-time to quantify the target nucleic acid.

Caption: Mechanism of a 5'-nuclease qPCR assay using a TET-labeled hydrolysis probe.

Data Presentation

Spectral Properties of Common qPCR Reporter Dyes

The selection of a fluorophore is critical for experimental design, especially in multiplexing, to ensure minimal spectral overlap. TET has an absorbance maximum of 521 nm and an emission maximum of 536 nm.[1]

| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) |

| 6-Carboxyfluorescein | 6-FAM | 494 | 515 |

| Tetrachlorofluorescein | TET | 521 | 536-542 |

| Hexachlorofluorescein | HEX | 535 | 556 |

| Dichloro-dimethoxy-fluorescein | JOE | 520 | 548 |

Data compiled from sources.[1][2][][7][8]

Recommended Quencher Pairings for 6-TET Probes

Proper quencher pairing is essential for minimizing background fluorescence and maximizing signal-to-noise ratio. Dark quenchers like Black Hole Quencher® (BHQ) are commonly used as they do not emit their own fluorescence.

| Reporter Dye | Quencher | Spectral Overlap |

| 6-TET | BHQ-1® | Excellent |

| 6-TET | TAMRA | Good |

Data compiled from sources.[1][9]

Experimental Protocols

Protocol 1: Synthesis of 6-TET Labeled Oligonucleotide Probes

This protocol outlines the general steps for synthesizing a 5'-TET labeled oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

Controlled Pore Glass (CPG) solid support with the initial 3' nucleoside

-

Standard DNA phosphoramidites (dA, dC, dG, dT)

-

6-TET phosphoramidite[2]

-

Activator solution (e.g., Ethylthiotetrazole)

-

Capping reagents

-

Oxidizing solution

-

Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)

-

Cleavage and deprotection solution (e.g., Ammonium (B1175870) hydroxide (B78521) or AMA mixture)[10]

-

Acetonitrile (anhydrous)

Methodology:

-

Synthesizer Setup: Program the oligonucleotide sequence into the DNA synthesizer. Ensure all reagent bottles are filled and lines are primed.

-

Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. For each nucleotide addition, the synthesizer performs the following steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling/Condensation: The desired nucleoside phosphoramidite is activated and coupled to the 5'-hydroxyl group. For the final coupling step, this compound is used to label the 5'-end. A condensation time of 3 minutes is recommended for TET.[10]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection:

-

Once synthesis is complete, the CPG support is transferred to a vial.

-

Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide).

-

Incubate at 55°C for 17 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[10]

-

Alternative: For faster deprotection, an AMA solution (ammonium hydroxide/40% aqueous methylamine (B109427) 1:1) can be used at 65°C for 10 minutes. To avoid side product formation, pre-treat with ammonium hydroxide for 30 minutes at room temperature before adding methylamine.[10]

-

-

Purification: The crude TET-labeled oligonucleotide should be purified, typically by High-Performance Liquid Chromatography (HPLC), to remove truncated sequences and other impurities.

-

Quantification and Storage: After purification and desalting, quantify the oligonucleotide using UV-Vis spectrophotometry. Lyophilize the final product and store it at -20°C, protected from light.[10]

Caption: Workflow for the synthesis of a 5'-TET labeled oligonucleotide probe.

Protocol 2: Quantitative PCR (qPCR) using 6-TET Hybridization Probes

This protocol provides a general framework for setting up and running a qPCR assay using a pre-synthesized 6-TET labeled probe.

Materials:

-

Purified template DNA or cDNA

-

Forward and Reverse Primers (HPLC-purified)

-

6-TET Labeled Hybridization Probe (dual-labeled with a suitable quencher, HPLC-purified)

-

qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)

-

Nuclease-free water

-

qPCR instrument

-

Optical-grade PCR plates or tubes

Methodology:

-

Primer and Probe Preparation:

-

Resuspend lyophilized primers and the TET-probe in a suitable buffer (e.g., 1x TE buffer) to create a concentrated stock solution (e.g., 100 µM).

-

Prepare working solutions (e.g., 10 µM) by diluting the stock solutions with nuclease-free water.

-

Store all solutions at -20°C and minimize freeze-thaw cycles.[11]

-

-

Reaction Setup:

-

Assemble qPCR reactions on ice to prevent premature polymerase activity. A typical 20 µL reaction is prepared as follows:

-

| Component | Final Concentration | Volume for 20 µL Rxn |

| qPCR Master Mix (2x) | 1x | 10 µL |

| Forward Primer (10 µM) | 300-900 nM | 0.6 - 1.8 µL |

| Reverse Primer (10 µM) | 300-900 nM | 0.6 - 1.8 µL |

| 6-TET Probe (10 µM) | 100-250 nM | 0.2 - 0.5 µL |

| Template DNA/cDNA | Varies | 1-5 µL |

| Nuclease-free Water | - | Up to 20 µL |

-

Thermal Cycling:

-

Program the qPCR instrument with a suitable thermal cycling protocol. A typical protocol includes:

-

| Step | Temperature | Time | Cycles | Purpose |

| Initial Denaturation | 95°C | 2-10 min | 1 | Enzyme activation and template denaturation |

| Cycling: | ||||

| Denaturation | 95°C | 15 sec | 40 | Template denaturation |

| Annealing/Extension | 60°C | 60 sec | Primer/probe annealing and data acquisition |

-

Data Analysis:

-

The instrument software will generate amplification plots.

-

Set the baseline and threshold to determine the quantification cycle (Cq) or threshold cycle (Ct) value for each sample. The Ct value is the cycle number at which the fluorescence signal crosses the threshold.

-

The Ct value is inversely proportional to the initial amount of target nucleic acid.

-

Perform relative or absolute quantification based on the experimental design (e.g., using the ΔΔCt method or a standard curve).

-

References

- 1. TET, Tetrachlorofulorescein Oligonucleotide Labeling [biosyn.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. This compound [5-Tetrachlorofluorescein phosphoramidite] | AAT Bioquest | Biomol.com [biomol.com]

- 4. atdbio.com [atdbio.com]

- 5. idtdna.com [idtdna.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. uni-onward.com.tw [uni-onward.com.tw]

- 9. researchgate.net [researchgate.net]

- 10. lumiprobe.com [lumiprobe.com]

- 11. TaqMan® Primers and Probes Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Microsatellite Amplification Using 6-TET Labeled Primers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microsatellites, or Short Tandem Repeats (STRs), are highly polymorphic DNA sequences that serve as valuable markers in a multitude of genetic studies, including linkage mapping, population genetics, and identity testing. The amplification of these markers via the Polymerase Chain Reaction (PCR), followed by fragment analysis, is a cornerstone of modern molecular genetics. The use of fluorescently labeled primers in this process allows for high-throughput, automated, and precise determination of allele sizes.

This document provides detailed application notes and protocols for the use of primers labeled with the fluorescent dye 6-TET (Tetrachlorofluorescein) for microsatellite amplification and analysis. 6-TET is a yellow-emitting dye that offers a robust signal and is compatible with common capillary electrophoresis platforms.

Data Presentation: Performance of 6-TET Labeled Primers

The choice of fluorescent dye is critical for the success of multiplex PCR and fragment analysis, directly impacting signal intensity, background noise, and potential spectral overlap between dyes. While specific performance can vary based on the instrument, reagents, and primer sequence, the following tables provide a summary of the typical performance characteristics of 6-TET in comparison to other commonly used fluorescent dyes.

Table 1: Spectral Characteristics of Common Fluorescent Dyes for Microsatellite Analysis

| Dye | Excitation Max (nm) | Emission Max (nm) | Common Color Channel |

| 6-FAM | 495 | 520 | Blue |

| 6-TET | 521 | 536 | Yellow/Green [1] |

| HEX | 538 | 555 | Green/Yellow |

| VIC | 538 | 554 | Green |

| NED | 546 | 575 | Yellow/Black |

| PET | 558 | 582 | Red |

Table 2: Relative Performance Comparison of Fluorescent Dyes in Microsatellite Fragment Analysis

| Dye | Relative Signal Intensity | Background Noise | Recommended for Low-Copy Targets |

| 6-FAM | High | Low | Yes |

| 6-TET | High | Low to Medium | Yes |

| HEX | Medium | Low | No |

| VIC | High | Low | Yes |

| NED | Medium | Low | No |

| PET | Medium | Low to Medium | No |

Note: Relative signal intensity can be influenced by the specific primer sequence and the efficiency of dye incorporation. It has been noted that 6-FAM, VIC, and TET can generate higher signals than NED or HEX.

Experimental Protocols

Primer Design and Labeling

Successful microsatellite analysis begins with robust primer design. The forward primer of a pair is typically labeled with the 6-TET fluorescent dye at the 5' end.

-

Primer Design Criteria:

-

Target amplicon size: 100-400 bp.

-

Primer length: 18-25 nucleotides.

-

GC content: 40-60%.

-

Melting temperature (Tm): 55-65 °C, with the forward and reverse primers having a Tm within 5 °C of each other.

-

Avoidance of secondary structures (hairpins, self-dimers, cross-dimers).

-